molecular formula C14H22O B14639374 Spiro[5.5]undec-7-en-3-one, 7,11,11-trimethyl- CAS No. 54877-79-1

Spiro[5.5]undec-7-en-3-one, 7,11,11-trimethyl-

Cat. No.: B14639374
CAS No.: 54877-79-1
M. Wt: 206.32 g/mol
InChI Key: HTKIFRMMTIHLGY-UHFFFAOYSA-N
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Description

Spiro[5.5]undec-7-en-3-one, 7,11,11-trimethyl- is a complex organic compound characterized by its unique spiro structure. This compound contains a spiro linkage, which is a type of chemical structure where two rings are connected through a single atom. The compound’s molecular formula is C14H22O, and it features a ketone functional group along with multiple methyl groups .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Spiro[5.5]undec-7-en-3-one, 7,11,11-trimethyl- typically involves multiple steps, starting from simpler organic molecules. One common method involves the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the correct formation of the spiro structure .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as distillation and recrystallization are commonly employed to purify the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Spiro[5.5]undec-7-en-3-one, 7,11,11-trimethyl- can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ketone group can yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Spiro[5.5]undec-7-en-3-one, 7,11,11-trimethyl- has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s unique structure makes it a subject of interest in studies related to enzyme interactions and metabolic pathways.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug synthesis.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Spiro[5.5]undec-7-en-3-one, 7,11,11-trimethyl- exerts its effects involves interactions with various molecular targets. The ketone group can participate in nucleophilic addition reactions, while the spiro structure can influence the compound’s overall reactivity and stability. The pathways involved in these interactions are complex and depend on the specific context of the reaction .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Spiro[5.5]undec-7-en-3-one, 7,11,11-trimethyl- is unique due to its specific combination of a spiro structure with a ketone functional group and multiple methyl groups. This combination imparts distinct chemical properties, making it valuable in various research and industrial applications .

Properties

CAS No.

54877-79-1

Molecular Formula

C14H22O

Molecular Weight

206.32 g/mol

IUPAC Name

1,5,5-trimethylspiro[5.5]undec-1-en-9-one

InChI

InChI=1S/C14H22O/c1-11-5-4-8-13(2,3)14(11)9-6-12(15)7-10-14/h5H,4,6-10H2,1-3H3

InChI Key

HTKIFRMMTIHLGY-UHFFFAOYSA-N

Canonical SMILES

CC1=CCCC(C12CCC(=O)CC2)(C)C

Origin of Product

United States

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